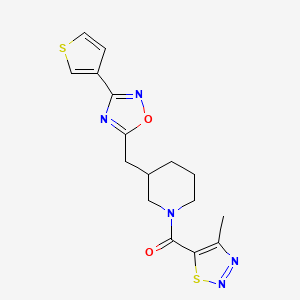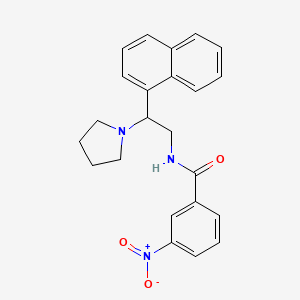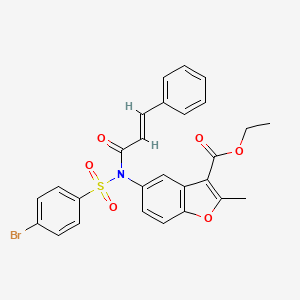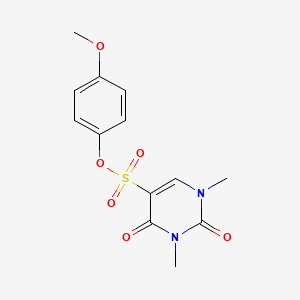![molecular formula C15H15BrN4O2S B2610895 Methyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941943-41-5](/img/structure/B2610895.png)
Methyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of organic compounds known as triazolopyrimidines, which are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring . These types of compounds are known for their wide range of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as triazolopyrimidines are typically synthesized via the reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. The molecule also contains a bromophenyl group, a methylthio group, and a carboxylate group .科学的研究の応用
Synthetic Routes and Derivatives
Research has demonstrated the synthesis of structurally related analogs through multi-component condensation reactions, highlighting their potential utility in medicinal chemistry and drug design. For instance, compounds synthesized from similar triazolopyrimidine scaffolds have been evaluated for their tuberculostatic activity, suggesting a method for the development of new antituberculous agents (Titova et al., 2019). This highlights the versatility of the triazolopyrimidine core in synthesizing compounds with potential biological activity.
Antiviral Potential
Derivatives of triazolopyrimidine have shown promising results in inhibiting viral RNA polymerase, a crucial enzyme for viral replication. One study reported the synthesis of triazolopyrimidine derivatives and identified compounds with the ability to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, showcasing the antiviral potential of these compounds (Massari et al., 2017).
Antimicrobial Properties
The synthesis and characterization of organotin(IV) derivatives of triazolopyrimidine compounds have been explored, revealing in vitro antimicrobial activity against Gram-positive bacteria. This research provides insights into the potential application of these compounds in addressing bacterial infections (Ruisi et al., 2010).
Supramolecular Chemistry
Studies have also focused on the crystal structure and supramolecular interactions of triazolopyrimidine derivatives. These investigations provide valuable information on the molecular arrangements and potential for forming stable crystal structures, which is essential for the development of pharmaceutical agents (Boechat et al., 2014).
将来の方向性
作用機序
Target of Action
Similar compounds with pyrazolo[1,2,4]triazolo[1,5-a]pyrimidine scaffolds have been reported as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2 . This suggests that the compound may interact with CDK2, inhibiting its activity and thus disrupting the cell cycle progression.
Biochemical Pathways
The inhibition of cdk2 can lead to the disruption of the cell cycle, particularly the transition from the g1 phase to the s phase . This can result in the inhibition of cell proliferation, which is a desirable effect in the treatment of cancer.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . This suggests that the compound may induce cell death in cancer cells, contributing to its potential anti-cancer effects.
特性
IUPAC Name |
methyl 7-(3-bromophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2S/c1-8-11(13(21)22-2)12(9-5-4-6-10(16)7-9)20-14(17-8)18-15(19-20)23-3/h4-7,12H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKYSTVRCMXXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2610812.png)


![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile](/img/structure/B2610816.png)
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2610820.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2610823.png)
![2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2610824.png)
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2610825.png)


![1-(3-Cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2610831.png)


![1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one](/img/structure/B2610835.png)